molecular formula C5H9ClN4O2 B1652379 1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride CAS No. 1432034-91-7

1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride

Cat. No.: B1652379
CAS No.: 1432034-91-7
M. Wt: 192.60
InChI Key: BUSRQOVUQSPXBF-UHFFFAOYSA-N
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Description

1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H9ClN4O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms.

Chemical Reactions Analysis

1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride include other pyrazole derivatives, such as:

  • 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
  • 1-(1-Methyl-3-nitro-1H-pyrazol-4-yl)methanamine hydrochloride

These compounds share similar structural features but differ in the position of the nitro group or other substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .

Properties

IUPAC Name

(2-methyl-5-nitropyrazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2.ClH/c1-8-4(3-6)2-5(7-8)9(10)11;/h2H,3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSRQOVUQSPXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432034-91-7
Record name 1H-Pyrazole-5-methanamine, 1-methyl-3-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432034-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride
Reactant of Route 2
1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride
Reactant of Route 3
1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride
Reactant of Route 4
1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride
Reactant of Route 5
1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride
Reactant of Route 6
1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine hydrochloride

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